molecular formula C6H8N2O3 B1588465 2,5-Dimethoxypyrimidin-4(3H)-one CAS No. 370103-23-4

2,5-Dimethoxypyrimidin-4(3H)-one

Cat. No.: B1588465
CAS No.: 370103-23-4
M. Wt: 156.14 g/mol
InChI Key: JEARLRMCZMBVFC-UHFFFAOYSA-N
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Description

2,5-Dimethoxypyrimidin-4(3H)-one is a heterocyclic organic compound with the molecular formula C6H8N2O3 It is a derivative of pyrimidine, characterized by the presence of two methoxy groups at the 2 and 5 positions and a keto group at the 4 position

Scientific Research Applications

2,5-Dimethoxypyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: The compound is used in the production of advanced materials, such as polymers and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxypyrimidin-4(3H)-one typically involves the reaction of appropriate pyrimidine derivatives with methoxy reagents under controlled conditions. One common method includes the methylation of pyrimidine-4-one using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxypyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2,5-dimethoxypyrimidin-4-ol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) or amines (e.g., aniline) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxypyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and keto groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxypyrimidin-4-amine: Similar in structure but with an amino group at the 4 position instead of a keto group.

    4-Aminopyrimidine: Lacks the methoxy groups and has an amino group at the 4 position.

    2,5-Dimethoxy-4-pyrimidinamine: Similar structure with an amino group at the 4 position.

Uniqueness

2,5-Dimethoxypyrimidin-4(3H)-one is unique due to the presence of both methoxy and keto groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2,5-dimethoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-10-4-3-7-6(11-2)8-5(4)9/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEARLRMCZMBVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(NC1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433088
Record name 2,5-Dimethoxypyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370103-23-4
Record name 2,5-Dimethoxypyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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